molecular formula C6H5FN2S B2621177 2-Fluoropyridine-4-carbothioamide CAS No. 2229264-04-2

2-Fluoropyridine-4-carbothioamide

Cat. No.: B2621177
CAS No.: 2229264-04-2
M. Wt: 156.18
InChI Key: BAUJNPZDIICNQI-UHFFFAOYSA-N
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Description

2-Fluoropyridine-4-carbothioamide is a pyridine derivative featuring a fluorine atom at the 2-position and a carbothioamide (-C(=S)-NH₂) group at the 4-position of the aromatic ring. The fluorine atom enhances metabolic stability and lipophilicity, while the carbothioamide group may facilitate hydrogen bonding or metal coordination, influencing reactivity and binding affinity.

Properties

IUPAC Name

2-fluoropyridine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUJNPZDIICNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=S)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoropyridine-4-carbothioamide can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, N-fluoropyridinium salts with counteranions such as BF4-, SbF6-, or PF6- can be treated with excess base like triethylamine at room temperature to yield 2-fluoropyridine . This intermediate can then be further functionalized to introduce the carbothioamide group at the 4-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required for high yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyridine-4-carbothioamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Sulfonamides and related compounds.

    Reduction: Thiols and related derivatives.

Scientific Research Applications

2-Fluoropyridine-4-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoropyridine-4-carbothioamide depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through its fluorine and carbothioamide functional groups. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects. The exact pathways involved vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Potential Applications
This compound C₆H₅FN₂S 156.18 (calc.) Pyridine -F (position 2), -C(=S)-NH₂ (position 4) Drug discovery, catalysis
BI 605906 C₁₇H₂₂F₂N₄O₃S₂ 432.51 Thieno[2,3-b]pyridine -1,1-Difluoropropyl, -4-(methylsulfonyl)piperidinyl, -carboxamide Kinase inhibition, anticancer agents
2-(4-Fluorophenoxy)pyridine-4-carbothioamide C₁₂H₉FN₂OS 248.28 Pyridine -4-Fluorophenoxy (position 2), -C(=S)-NH₂ (position 4) Agrochemicals, enzyme modulation

Key Findings and Implications

Core Structure Differences: this compound has a simple pyridine core, favoring compactness and synthetic accessibility. BI 605906 incorporates a fused thienopyridine ring system, enhancing planarity and π-π stacking interactions, which are critical for kinase binding .

Substituent Effects: Fluorine placement: The 2-fluorine in the target compound may induce electron-withdrawing effects, stabilizing negative charges. In contrast, the 4-fluorophenoxy group in adds both steric bulk and polarity. Carbothioamide vs.

Molecular Weight and Applications :

  • The low molecular weight of this compound (156.18) suggests advantages in drug permeability.
  • BI 605906’s higher molecular weight (432.51) correlates with its role as a kinase inhibitor, where extended binding interfaces are required .
  • The intermediate weight of (248.28) balances lipophilicity and solubility, making it suitable for agrochemical applications .

Research Trends and Gaps

  • BI 605906 has been studied for anticancer activity, with its difluoropropyl and methylsulfonyl groups contributing to target specificity .
  • The phenoxy group in may enhance photostability, a desirable trait in herbicides .
  • Data gaps for this compound include experimental solubility, stability, and biological activity, necessitating further study.

Biological Activity

2-Fluoropyridine-4-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoropyridine with thiocarbamates under specific conditions. The following general synthetic route is often employed:

  • Starting Material : 2-Fluoropyridine
  • Reagents : Thiocarbamates (e.g., potassium thiocyanate)
  • Conditions : The reaction is usually conducted in a solvent such as ethanol or acetonitrile, often at elevated temperatures to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound has shown promise in the following areas:

  • Antimicrobial Activity : Exhibits significant inhibitory effects against a range of bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through modulation of metabolic pathways.
  • Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in disease processes.

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of 12 µM for S. aureus, demonstrating its potential as an antibacterial agent .
  • Anticancer Activity :
    • Research focused on the compound's effect on glioblastoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting its potential as a therapeutic agent in cancer treatment .
  • Enzyme Inhibition Studies :
    • Inhibitory assays showed that the compound could effectively inhibit hexokinase activity, a key enzyme in glucose metabolism, which is often upregulated in cancer cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus12
AntimicrobialEscherichia coli15
AnticancerGlioblastoma cells15
Enzyme InhibitionHexokinaseNot specified

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